molecular formula C13H8N2O2 B3095194 5-(3-Cyanophenyl)picolinic acid CAS No. 1261944-75-5

5-(3-Cyanophenyl)picolinic acid

Cat. No.: B3095194
CAS No.: 1261944-75-5
M. Wt: 224.21 g/mol
InChI Key: MDGPVPPPLLAGEU-UHFFFAOYSA-N
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Description

5-(3-Cyanophenyl)picolinic acid is a substituted picolinic acid derivative featuring a cyano group (-CN) at the meta position of the phenyl ring attached to the picolinic acid core (pyridine-2-carboxylic acid). This compound is likely synthesized via methods such as Minisci reactions or coupling strategies, as seen in related compounds .

Properties

IUPAC Name

5-(3-cyanophenyl)pyridine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8N2O2/c14-7-9-2-1-3-10(6-9)11-4-5-12(13(16)17)15-8-11/h1-6,8H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDGPVPPPLLAGEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=CN=C(C=C2)C(=O)O)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20681370
Record name 5-(3-Cyanophenyl)pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20681370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261944-75-5
Record name 2-Pyridinecarboxylic acid, 5-(3-cyanophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261944-75-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(3-Cyanophenyl)pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20681370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Cyanophenyl)picolinic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is widely applied for carbon–carbon bond formation and is known for its mild and functional group-tolerant conditions . The general procedure involves the reaction of a boronic acid derivative with a halogenated picolinic acid in the presence of a palladium catalyst and a base. The reaction is usually carried out in an organic solvent such as toluene or ethanol under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of cost-effective reagents, and implementation of efficient purification techniques, are likely applied to ensure high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

5-(3-Cyanophenyl)picolinic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can convert the cyanophenyl group to an amine or other functional groups.

    Substitution: The compound can participate in substitution reactions, where functional groups on the picolinic acid or cyanophenyl moiety are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions result in the formation of various substituted derivatives of this compound.

Scientific Research Applications

5-(3-Cyanophenyl)picolinic acid has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-(3-Cyanophenyl)picolinic acid involves its interaction with specific molecular targets and pathways. As a therapeutic agent, it may bind to zinc finger proteins, altering their structure and function . This disruption can inhibit viral replication and other cellular processes, making it a potential antiviral and immunomodulatory agent .

Comparison with Similar Compounds

Data Tables

Table 1: Key Properties of Structural Analogs

Compound Name Molecular Formula Molecular Weight Key Substituent Applications Reference
5-(3-Cyanophenyl)picolinic acid C₁₃H₈N₂O₂* ~228.22* -CN Pharmaceutical intermediates* Inferred
5-(Trifluoromethyl)picolinic acid C₇H₄F₃NO₂ 191.11 -CF₃ BACE inhibitors
5-(4-Methoxyphenyl)picolinic acid C₁₃H₁₁NO₃ 229.23 -OCH₃ Synthetic intermediate
5-(3-Fluorophenyl)picolinic acid C₁₂H₈FNO₂ 217.2 -F Herbicide research

*Estimated based on structural similarity.

Table 2: Substituent Effects on Acidity and Bioactivity

Substituent Electron Effect pKa (Carboxylic Acid)* Bioactivity Example
-CN Withdrawing ~1.5–2.5* Enzyme inhibition (inferred)
-CF₃ Withdrawing ~2.0–3.0 BACE inhibition
-OCH₃ Donating ~3.0–4.0 Low bioactivity
-F Withdrawing ~2.5–3.5 Metabolic stability

*Theoretical estimates based on substituent electronic effects.

Biological Activity

5-(3-Cyanophenyl)picolinic acid is a compound that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic potential, supported by relevant research findings and data tables.

Chemical Structure and Properties

  • Molecular Formula : C12_{12}H8_{8}N2_2O2_2
  • Molecular Weight : 220.20 g/mol
  • Chemical Structure : The compound features a picolinic acid backbone with a cyanophenyl group at the 5-position.

Anticancer Properties

Research indicates that this compound exhibits anticancer properties by interacting with specific molecular targets. It is believed to bind to zinc finger proteins (ZFPs), which play crucial roles in cellular processes including proliferation and apoptosis. This interaction may disrupt the normal function of ZFPs, potentially leading to inhibited cancer cell growth.

Table 1: Anticancer Activity Studies

Study ReferenceMechanism of ActionObservations
Binding to ZFPsAlteration in cellular proliferation
Disruption of zinc bindingInhibition of viral replication and cancer cell growth

Antimicrobial and Antiviral Effects

This compound has shown promising antimicrobial and antiviral effects . It has been reported to inhibit various pathogens in vitro, including viruses such as HIV and Herpes Simplex Virus (HSV). The mechanism involves cytotoxic actions that enhance apoptosis in infected cells.

Table 2: Antimicrobial Activity

PathogenConcentration (μM)Effect
HIV1500–3000Inhibition of replication
HSV1000–4000Reduction in viral load

Antiparasitic Activity

Recent studies have highlighted the antiparasitic potential of related compounds. Structure-activity relationship (SAR) studies on similar derivatives have shown significant activity against Leishmania donovani, with IC50 values ranging from 0.2 to 1.4 μM.

Table 3: Antiparasitic Activity Studies

CompoundIC50 (μM)Selectivity Index (SI)
Compound A0.2>100
Compound B1.4>100

The biological activity of this compound can be attributed to several mechanisms:

  • Zinc Finger Protein Interaction : By binding to ZFPs, it alters their function, which is critical for cancer cell survival and viral replication.
  • Immune Modulation : The compound may enhance immune responses through macrophage activation, increasing the production of pro-inflammatory cytokines.
  • Metal Ion Chelation : Its ability to chelate metal ions can disrupt microbial growth by depriving pathogens of essential nutrients.

Case Studies and Research Findings

In vivo studies have demonstrated that treatment with picolinic acid derivatives can lead to significant increases in lifespan in animal models inoculated with tumors or infections. For instance, mice treated with high doses exhibited enhanced survival rates compared to controls, suggesting a robust therapeutic potential.

Case Study Example

  • Study on Tumor Models : Mice inoculated with MBL-2 lymphoma cells showed increased lifespan when treated with injections of picolinic acid derivatives combined with activated macrophages (100 mg/Kg).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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